Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

Click Chemistry Bioorthogonal Chemistry Medicinal Chemistry

Researchers requiring a bifunctional azetidine scaffold for click chemistry often face supply inconsistency with generic building blocks lacking the critical ethynyl handle. This compound solves that by integrating three orthogonal reactive centers-Boc-protected amine, tertiary hydroxyl, and terminal ethynyl-in a compact azetidine core. • Enables high-fidelity CuAAC click conjugation with azide partners • Orthogonal Boc protection allows sequential N-deprotection post-click • Step-saving advantage over non-ethynylated or deprotected analogs • Consistent ≥98% purity; sealed storage at 2-8°C for maximum stability

Molecular Formula C10H15NO3
Molecular Weight 197.234
CAS No. 1259034-35-9
Cat. No. B597819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
CAS1259034-35-9
Molecular FormulaC10H15NO3
Molecular Weight197.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C#C)O
InChIInChI=1S/C10H15NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h1,13H,6-7H2,2-4H3
InChIKeyVAWFBGXKDDJABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: Versatile Click Chemistry Building Block


tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate (CAS 1259034-35-9) is a functionalized azetidine derivative that serves as a critical bifunctional building block in organic synthesis and medicinal chemistry [2]. It uniquely integrates a strained, four-membered nitrogen heterocycle (azetidine) with three orthogonal reactive handles: a tert-butyloxycarbonyl (Boc) protecting group for nitrogen, a free tertiary hydroxyl group at the 3-position, and a terminal ethynyl moiety . The ethynyl group is specifically primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, a property not shared by non-ethynylated azetidine analogs [3]. This specific and quantifiable combination of features makes it a highly strategic precursor for constructing complex, nitrogen-containing scaffolds with high fidelity.

CuAAC-ready ethynyl group Enables single-step triazole ligation
Orthogonal Boc protection Selective N-deprotection under mild acid
Tertiary hydroxyl handle Supports further derivatization

Why Common Azetidine Analogs Fall Short


Generic substitution among azetidine building blocks is a significant risk due to the critical, non-interchangeable nature of their functional group combinations . For instance, replacing this compound with the more common tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) will forfeit the terminal alkyne necessary for copper-catalyzed click chemistry (CuAAC), as that analog completely lacks the ethynyl group required for cycloaddition [1]. Conversely, substituting it with a deprotected 3-ethynylazetidine (CAS 1207840-08-1) introduces an unprotected, nucleophilic secondary amine that will interfere with subsequent synthetic steps by reacting with electrophiles or requiring additional, and often lower-yielding, orthogonal protection strategies . The unique synergy in the target compound—where the Boc group masks the nitrogen, the ethynyl moiety enables bioorthogonal ligation, and the hydroxyl group offers a handle for further derivatization—is what provides a verifiable, step-saving advantage in multi-step synthetic routes. The following evidence quantifies this advantage.

Analog without alkyne tert-Butyl 3-hydroxyazetidine-1-carboxylate lacks the ethynyl group required for click chemistry, increasing synthetic step count.
Deprotected analog 3-Ethynylazetidine exposes a nucleophilic secondary amine that may interfere with multi-step sequences, requiring re-protection strategies.

Quantitative Evidence: tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate vs. Analogs


Step Economy Advantage of CuAAC-Ready Ethynyl Group

The presence of a terminal ethynyl group provides a definitive, quantifiable advantage in synthetic step economy for bioconjugation. The target compound is a CuAAC-ready alkyne, allowing for a single-step triazole formation. In contrast, tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0), which lacks an alkyne, requires a minimum of two additional synthetic steps to introduce a click-competent handle (e.g., propargylation of the hydroxyl group, followed by purification), thereby reducing overall yield and increasing development time [1]. While 3-ethynylazetidine (CAS 1207840-08-1) possesses the alkyne, its free amine precludes its direct use in many multi-step sequences where the amine must remain masked, thus incurring a deprotection/re-protection penalty .

Step Economy
Reported
1 step (direct CuAAC) vs ≥3 steps (analogs)
Supports selection as CuAAC-ready building block
Based on synthetic route analysis
Click Chemistry Bioorthogonal Chemistry Medicinal Chemistry Step Economy

Orthogonal Boc Protection vs. Unprotected Amine

The Boc (tert-butyloxycarbonyl) group on the azetidine nitrogen is orthogonal to the base-sensitive ethynyl and hydroxyl groups, a design feature that allows for predictable, quantitative deprotection under mild acidic conditions [1]. The predicted acid lability of the Boc group is a well-established and quantifiable property, with half-lives of less than 15 minutes in 50% TFA/DCM. This is in stark contrast to the deprotected analog, 3-ethynylazetidine, which has an unprotected, nucleophilic secondary amine (pKa ~ 10-11) that will react non-selectively with electrophiles and is incompatible with acid-sensitive or base-labile reagents often used in downstream transformations . This protection averts the need for tedious and often low-yielding re-protection strategies after the azetidine core is installed.

Orthogonal Protection
Class-level
Boc group stable to nucleophiles, labile to acid
Facilitates selective deprotection in multi-step synthesis
Class-level inference for Boc chemistry
Synthetic Chemistry Protecting Groups Orthogonal Synthesis Peptide Chemistry

Azetidine Core: Conformational Rigidity vs. Acyclic Amines

The azetidine ring imposes a defined and quantifiable conformational bias (dihedral angle constraint) that is not present in acyclic secondary amines. This structural rigidity is a key driver for enhancing target binding affinity and improving metabolic stability in drug candidates . The ring strain (approximately 26 kcal/mol) makes it a less nucleophilic but more metabolically stable amine compared to open-chain analogs. Studies have shown that replacing an acyclic amine with an azetidine can increase metabolic stability by reducing N-dealkylation and oxidative metabolism, a feature widely exploited to improve the pharmacokinetic profiles of lead compounds [1].

Azetidine Rigidity
Class-level
May increase metabolic half-life up to 5-fold vs acyclic amines
May support metabolic stability screening
Requires compound-specific validation
Medicinal Chemistry Bioisosteres Drug Design Conformational Analysis

Research Applications of tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate


Triazole Fragment Library Synthesis via CuAAC

The primary application is in the rapid, modular construction of 1,2,3-triazole-linked compound libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry [1]. The terminal ethynyl group is a validated click partner, enabling the efficient conjugation of diverse azide-functionalized fragments, fluorescent dyes, or affinity tags to the azetidine core. This is the basis for generating focused libraries of potential bioactive molecules and chemical probes for target identification. The Boc protecting group allows for orthogonal N-deprotection post-click, facilitating further derivatization.

Azetidine as a Conformationally Restricted Bioisostere

This compound is a strategic starting material for synthesizing advanced intermediates for drug candidates where the azetidine ring serves as a bioisostere for other amine-containing moieties . The azetidine core is known to enhance metabolic stability and modulate lipophilicity. In this context, the 3-ethynyl group can be further elaborated via Sonogashira coupling or other alkyne transformations to install diverse aromatic or heteroaromatic systems, while the 3-hydroxyl group can be used for etherification, phosphorylation, or glycosylation to fine-tune pharmacokinetic properties. Its use as a scaffold for Acetyl-CoA Carboxylase (ACC) inhibitors and Janus Kinase (JAK) inhibitors exemplifies this application [2].

Bioorthogonal Probes for Activity-Based Protein Profiling

In chemical biology, the combination of a compact, drug-like azetidine core and a bioorthogonal ethynyl handle makes this compound ideal for creating minimalist activity-based probes [1]. Following the removal of the Boc group, the free azetidine can be functionalized with a reactive warhead (e.g., an electrophile targeting an enzyme active site). The intact ethynyl group then serves as a 'silent' reporter, enabling the subsequent attachment of a bulky detection tag (e.g., biotin-azide or a fluorophore-azide) via CuAAC after the probe has bound to its target protein in a complex proteome. This two-step labeling strategy minimizes steric interference with target engagement.

Application
Selection Property
Validation Focus
Triazole library synthesis
Alkyne-azide cycloaddition handle
Ligation efficiency and orthogonal deprotection
Conformationally restricted bioisostere
Azetidine core with derivatizable handles
Metabolic stability and lipophilicity modulation
Bioorthogonal activity probes
Silent alkyne reporter
Two-step labeling and target engagement

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